1-(3-(4-Chlorophenoxy)propyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one
Description
1-(3-(4-Chlorophenoxy)propyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one is a synthetic indolin-2-one derivative featuring a 3-hydroxy-3-(2-oxopropyl) core substituted with a 3-(4-chlorophenoxy)propyl chain at the N1 position.
Properties
IUPAC Name |
1-[3-(4-chlorophenoxy)propyl]-3-hydroxy-3-(2-oxopropyl)indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO4/c1-14(23)13-20(25)17-5-2-3-6-18(17)22(19(20)24)11-4-12-26-16-9-7-15(21)8-10-16/h2-3,5-10,25H,4,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBOTCNMVSANRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(C2=CC=CC=C2N(C1=O)CCCOC3=CC=C(C=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-Chlorophenoxy)propyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenol with 3-chloropropanol to form 3-(4-chlorophenoxy)propanol. This intermediate is then reacted with indolin-2-one in the presence of a base to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(3-(4-Chlorophenoxy)propyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The oxopropyl group can be reduced to an alcohol.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-(4-Chlorophenoxy)propyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one has been explored for its applications in several fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand for various biological receptors.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-(4-Chlorophenoxy)propyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues of Indolin-2-one Derivatives
The indolin-2-one scaffold is widely studied for its biological activities, particularly in modulating nitric oxide (NO) production and anti-inflammatory effects. Below is a comparison with key analogs:
Key Differences in Structure-Activity Relationships
Substituent Effects on Bioactivity: The parent compound 3-hydroxy-3-(2-oxopropyl)indolin-2-one (Compound 1) exhibits moderate NO inhibition (IC50 = 34 μM) . The lack of an N1 substituent in Compound 1 suggests that bulky groups at this position (e.g., 3-(4-chlorophenoxy)propyl in the target compound) may alter pharmacokinetics or enhance binding affinity. Compound 3d () shares a 4-chlorophenyl group but lacks the phenoxypropyl chain. Its higher melting point (196–197°C) compared to other analogs (e.g., 159–160°C for 3a) indicates that halogenated aryl groups improve crystallinity .
Impact of N1 Substitution: The target compound’s 3-(4-chlorophenoxy)propyl chain introduces both lipophilicity and steric bulk, which may enhance membrane permeability compared to unsubstituted analogs like Compound 1. Similar N1-alkylated derivatives (e.g., HBK15–HBK19 in ) show that phenoxyalkyl chains improve CNS penetration in related piperazine compounds .
Synthetic Accessibility: Analogs in were synthesized in yields of 75–98%, but the target compound’s longer propyl chain and phenoxy group may reduce yields due to steric hindrance during alkylation steps .
Physicochemical and Pharmacological Insights
- Melting Points : The melting points of indolin-2-one derivatives correlate with substituent bulk and symmetry. For example, 3e (4-bromophenyl; 205–206°C) has a higher melting point than 3a (4-phenyl; 159–160°C) due to stronger halogen-mediated crystal packing . The target compound’s melting point is likely between 160–200°C, similar to chlorinated analogs.
- The 4-chlorophenoxy group may enhance activity by interacting with hydrophobic pockets in inflammatory enzymes .
Biological Activity
The compound 1-(3-(4-Chlorophenoxy)propyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one , often referred to by its chemical structure, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H20ClNO4
- Molecular Weight : 373.83 g/mol
- CAS Number : 879044-24-3
This compound features a chlorophenoxy group, which is significant in enhancing its biological activity through various mechanisms.
Pharmacological Effects
- Antioxidant Activity : Several studies have indicated that compounds with similar structures exhibit antioxidant properties, which may be attributed to their ability to scavenge free radicals and reduce oxidative stress. This property is crucial in preventing cellular damage and has implications for various diseases, including cancer and neurodegenerative disorders.
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) in response to lipopolysaccharide (LPS) stimulation in RAW 264.7 cells, suggesting its potential as an anti-inflammatory agent .
- Neuroprotective Properties : Research indicates that similar indolinone derivatives may offer neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation. This could have therapeutic implications for conditions like Alzheimer's disease and other neurodegenerative disorders.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory processes, thereby reducing the overall inflammatory response.
- Modulation of Signaling Pathways : It has been suggested that the compound interacts with key signaling pathways, such as NF-κB and MAPK, leading to decreased expression of inflammatory mediators .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Modifications to the chlorophenoxy group or the indolinone core could enhance potency or selectivity for specific biological targets.
| Modification | Effect on Activity |
|---|---|
| Chlorine Substitution | Increased potency in anti-inflammatory assays |
| Hydroxyl Group Addition | Enhanced antioxidant properties |
In Vitro Studies
A study conducted on RAW 264.7 macrophages demonstrated that treatment with the compound significantly reduced LPS-induced nitric oxide production, showcasing its potential as an anti-inflammatory agent . The mechanism was linked to the inhibition of NF-κB activation, further supporting its role in inflammatory modulation.
In Vivo Studies
In animal models, particularly those simulating neurodegenerative conditions, compounds structurally related to this compound have shown improvements in cognitive function and reductions in neuroinflammation markers . These findings highlight the therapeutic potential of this class of compounds.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing 1-(3-(4-chlorophenoxy)propyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one with high purity and yield?
- Methodological Answer : Utilize Claisen-Schmidt condensation or nucleophilic substitution reactions, as demonstrated in analogous indole derivatives (e.g., coupling 4-chlorophenoxypropyl groups with indolin-2-one precursors). Optimize reaction conditions (e.g., solvent polarity, temperature, and catalysts like NaOH or KCO) to enhance regioselectivity. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is critical for isolating the target compound .
Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the indolin-2-one core, 4-chlorophenoxypropyl chain, and hydroxy/oxopropyl moieties. Compare with literature data for related indole derivatives .
- FT-IR : Confirm the presence of carbonyl (C=O, ~1700 cm) and hydroxyl (-OH, ~3200–3500 cm) groups.
- Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., CHClNO) with <2 ppm error .
Q. How can researchers design preliminary biological activity assays for this compound?
- Methodological Answer : Screen for cholinesterase inhibition (e.g., acetylcholinesterase and butyrylcholinesterase) using Ellman’s assay, given the structural similarity to bioactive indole derivatives. Use donepezil as a positive control and quantify IC values via nonlinear regression analysis .
Advanced Research Questions
Q. How can X-ray crystallography resolve stereochemical ambiguities in the compound’s 3-hydroxy and 2-oxopropyl groups?
- Methodological Answer : Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures). Collect diffraction data (e.g., Cu-Kα radiation, 90 K) and refine structures using SHELXL. Analyze bond angles and torsion angles to confirm the absolute configuration, particularly the spatial arrangement of the 3-hydroxy group .
Q. What computational approaches are suitable for predicting structure-activity relationships (SAR) of modified indolin-2-one derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., cholinesterases or kinases). Prioritize substituents at the 4-chlorophenoxy position for SAR analysis.
- QSAR Modeling : Train models with descriptors like logP, polar surface area (PSA), and H-bond donors/acceptors. Validate against experimental IC data from analogs .
Q. How should researchers address contradictory bioassay results (e.g., variable IC values across studies)?
- Methodological Answer :
- Standardize Assay Conditions : Control pH, temperature, and enzyme source (e.g., human recombinant vs. equine serum-derived).
- Statistical Analysis : Apply ANOVA or Kruskal-Wallis tests to assess inter-experimental variability. Use blinded replicates to minimize bias.
- Meta-Analysis : Compare data with structurally related compounds (e.g., 3-(4-fluorophenyl)-1H-indole derivatives) to identify trends .
Q. What strategies enhance the compound’s metabolic stability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce ester or amide prodrug moieties at the 3-hydroxy group to improve plasma stability.
- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Optimize substituents (e.g., fluorination at the phenoxy ring) to reduce CYP450-mediated metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
